molecular formula C16H18N4O2S B2982276 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea CAS No. 1797641-30-5

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea

Cat. No.: B2982276
CAS No.: 1797641-30-5
M. Wt: 330.41
InChI Key: LMGLCNZEEUFCDX-UHFFFAOYSA-N
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Description

The compound 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea features a thiazolo[5,4-c]azepine core fused with a phenethylurea moiety. The thiazoloazepine ring system is a seven-membered heterocycle containing sulfur and nitrogen atoms, while the phenethylurea group introduces hydrogen-bonding capabilities via its urea functionality.

Synthetic routes for analogous urea derivatives often involve coupling reactions between amines and isocyanates or thioureas under mild conditions . For example, the synthesis of phenethylurea derivatives in employs sonication and lyophilization, highlighting methodologies that could be adapted for this compound .

Properties

IUPAC Name

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14-13-12(7-4-9-17-14)19-16(23-13)20-15(22)18-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLCNZEEUFCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

    Azepine Ring Formation: The thiazole intermediate is then subjected to further cyclization to form the azepine ring. This step often requires the use of strong acids or bases to facilitate the ring closure.

    Urea Derivative Formation: The final step involves the introduction of the phenethylurea moiety. This can be accomplished by reacting the thiazoloazepine intermediate with phenethyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenethylurea moiety, where nucleophiles such as amines or thiols can replace the urea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/Structure Core Heterocycle Functional Groups Biological Activity Reference (Evidence ID)
Target Compound Thiazolo[5,4-c]azepine Phenethylurea Hypothesized anticancer/kinase inhibition N/A
Quinazolinone urea () Quinazolinone Urea/Thiourea Anticancer (in vitro screening)
TLR7/8 Agonist () Pyrazolo[3,4-c]quinoline Benzylamine, Urea Cancer immunotherapy (TLR activation)
Apixaban () Pyrazolo[3,4-c]pyridine Carboxamide Anticoagulant (Factor Xa inhibition)
Triazine-thiourea () Triazine Urea, Thiourea, Triazole Antimicrobial/anticancer (enhanced bioactivity)

Key Observations :

  • Heterocyclic Core: The thiazoloazepine ring distinguishes the target compound from quinazolinones () and pyrazolo derivatives (). Its puckered conformation, analyzed via methods like Cremer-Pople coordinates (), may influence binding specificity compared to planar heterocycles .
  • Such groups often enhance solubility and target engagement, as seen in TLR agonists () .
  • Biological Activity: While the target compound’s activity is uncharacterized in the evidence, its structural parallels to quinazolinone ureas (anticancer) and TLR agonists (immunomodulatory) suggest plausible therapeutic avenues .
Hydrogen-Bonding and Molecular Interactions

The urea group’s NH donors and carbonyl acceptor participate in intermolecular hydrogen bonds, a feature critical for crystal packing () and target binding.

Pharmacological Potential
  • Anticancer Activity: Quinazolinone ureas () inhibit cancer cell proliferation via kinase modulation, suggesting the target compound could exploit similar pathways .
  • TLR Agonism: ’s pyrazoloquinoline derivatives activate TLR7/8, hinting that the thiazoloazepine core might be engineered for immunotherapeutic applications .
  • Anticoagulant Profile : While structurally distinct, apixaban () demonstrates the therapeutic viability of complex heterocycles, guiding future studies on the target compound’s pharmacokinetics .

Biological Activity

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 1797641-30-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been shown to influence the serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response pathways. The inhibition or modulation of Chk1 can lead to altered cell cycle progression and enhanced sensitivity to DNA-damaging agents .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds within the thiazoloazepine family may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotection in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntitumorCompounds exhibited IC50 values indicating significant cytotoxicity against CCRF-CEM leukemia cells.
AntimicrobialDemonstrated activity against several bacterial strains with varying degrees of efficacy.
NeuroprotectionShowed potential in reducing oxidative stress markers in neuronal cell lines.

Detailed Findings

  • Antitumor Studies :
    • In vitro tests have shown that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation .
  • Mechanistic Insights :
    • The compound's interaction with Chk1 suggests it may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to DNA damage. This could be particularly beneficial in combination therapies.
  • Neuroprotective Studies :
    • Research indicates that this compound may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

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